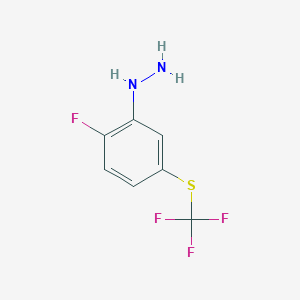![molecular formula C48H64N2O6 B14064921 bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenylpropyl group, a diisopropylamino group, and a dihydroxysuccinate moiety. Its distinct configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, including the formation of the phenylpropyl backbone, the introduction of the diisopropylamino group, and the attachment of the dihydroxysuccinate moiety. Common synthetic routes may include:
Formation of the Phenylpropyl Backbone: This step often involves the use of Grignard reagents or Friedel-Crafts alkylation to introduce the phenyl group onto a propyl chain.
Introduction of the Diisopropylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the diisopropylamino group.
Attachment of the Dihydroxysuccinate Moiety: This step may involve esterification or amidation reactions to attach the dihydroxysuccinate group to the phenylpropyl backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, potentially altering its biological activity.
Substitution: The diisopropylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its diisopropylamino group could facilitate binding to specific biological targets, making it a candidate for drug development or biochemical research.
Medicine
In medicine, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate may have potential therapeutic applications. Its unique structure could allow it to interact with specific receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.
Mecanismo De Acción
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to receptors or enzymes, while the phenylpropyl backbone and dihydroxysuccinate moiety contribute to its overall activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of a diisopropylamino group, a phenylpropyl backbone, and a dihydroxysuccinate moiety. This combination of functional groups and structural features sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C48H64N2O6 |
|---|---|
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C48H64N2O6/c1-31(2)49(32(3)4)27-25-39(37-17-13-11-14-18-37)41-29-35(9)21-23-43(41)55-47(53)45(51)46(52)48(54)56-44-24-22-36(10)30-42(44)40(38-19-15-12-16-20-38)26-28-50(33(5)6)34(7)8/h11-24,29-34,39-40,45-46,51-52H,25-28H2,1-10H3/t39-,40-,45-,46-/m1/s1 |
Clave InChI |
GRNFAWBINXBXHT-RSHUKEBTSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC(=O)[C@@H]([C@H](C(=O)OC2=C(C=C(C=C2)C)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C(C(C(=O)OC2=C(C=C(C=C2)C)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)







![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)




